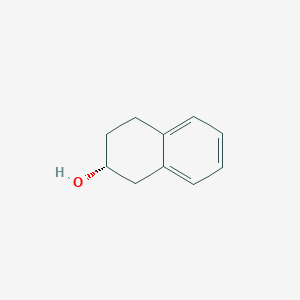

(R)-1,2,3,4-tetrahydronaphthalen-2-ol

Description

Significance of (R)-1,2,3,4-Tetrahydronaphthalen-2-ol in Asymmetric Organic Synthesis

The tetralone framework is a key structural subunit in various natural products and has garnered significant interest for its potential as a lead molecule in the pharmaceutical sector. semanticscholar.org The reduction of β-tetralone (3,4-dihydronaphthalen-2(1H)-one) produces 1,2,3,4-tetrahydronaphthalen-2-ol, and the ability to control the stereochemistry of this reduction is crucial for accessing specific enantiomers for further use. Enantiomerically pure alcohols are highly useful chiral building blocks for the asymmetric synthesis of complex bioactive compounds. nih.gov

While its enantiomer, (S)-1,2,3,4-tetrahydronaphthalen-2-ol, is a known substrate in the synthesis of antidepressant medicines and a precursor for drugs used in cardiac arrhythmia, the (R)-enantiomer also holds importance as a chiral synthon. nih.gov Access to the (R)-enantiomer is critical for synthesizing alternative stereoisomers of pharmacologically active agents, which is essential for structure-activity relationship studies and the development of new therapeutics.

The synthesis of this compound can be achieved through various methods, including asymmetric reduction of the corresponding ketone. One notable approach involves biotransformation using microorganisms. For instance, the transformation of β-tetralone using the fungal strain Absidia cylindrospora has been shown to yield the (R)-enantiomer. In this specific biotransformation, the enantiomeric purity of the resulting alcohol is highly dependent on the reaction time, with longer durations favoring the formation of the (R)-isomer. nih.gov After a nine-day reaction period, this compound was isolated with an enantiomeric excess (ee) of 85%. nih.gov This demonstrates a viable, albeit time-dependent, route to this specific chiral intermediate.

Overview of Stereochemical Challenges in Chiral Tetrahydronaphthols

The synthesis of enantiomerically pure chiral compounds is a significant challenge in organic synthesis. rijournals.com Achieving precise stereochemical control requires strategies that can selectively produce one stereoisomer over others. researchgate.net For chiral tetrahydronaphthols, the primary challenge lies in the enantioselective reduction of the prochiral precursor, β-tetralone.

Several obstacles can impede the achievement of high stereochemical control, including issues with stereo induction efficiency and the complexity of the substrate. rijournals.comresearchgate.net The development of effective methods to produce these compounds with high stereoisomeric purity is an active area of research. nih.gov

A key challenge is illustrated by the microbial reduction of β-tetralone. In the transformation by Absidia cylindrospora, a short reaction time of three days predominantly yields the S-enantiomer, whereas a longer reaction time of nine days results in the isolation of the R-enantiomer with 85% ee. nih.gov This time-dependent stereoinversion highlights the complexity of the biological system, where multiple enzymes with different selectivities may be at play—a non-selective reduction followed by a selective oxidation of one of the alcohol enantiomers. nih.gov This dynamic process necessitates precise control over reaction conditions to obtain the desired enantiomer in high purity. Such complexities underscore the need for robust synthetic methods, whether through biocatalysis or the use of chiral chemical catalysts, to overcome the challenges of producing single-enantiomer tetrahydronaphthols efficiently. rijournals.com

Detailed Research Findings

The following table summarizes the results from the biotransformation of β-tetralone using the fungal strain Absidia cylindrospora, demonstrating the time-dependent stereochemical outcome of the reaction. nih.gov

| Substrate | Biocatalyst | Reaction Time | Product | Enantiomeric Excess (ee) |

| β-Tetralone | Absidia cylindrospora | 3 Days | Predominantly (S)-1,2,3,4-tetrahydronaphthalen-2-ol | Not specified |

| β-Tetralone | Absidia cylindrospora | 9 Days | This compound | 85% |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1,2,3,4-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10-11H,5-7H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQYZECMEPOAPF-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2C[C@@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348789 | |

| Record name | (r)-beta-tetralol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7575-89-5 | |

| Record name | (2R)-1,2,3,4-Tetrahydro-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7575-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (r)-beta-tetralol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization and Stereochemical Analysis of R 1,2,3,4 Tetrahydronaphthalen 2 Ol

Chromatographic Enantioseparation Techniques

Chromatographic methods are fundamental in the separation and quantification of enantiomers. For (R)-1,2,3,4-tetrahydronaphthalen-2-ol, chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

The separation of enantiomers by HPLC relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Cyclodextrin-based CSPs have proven to be effective for the resolution of tetralone and tetralol derivatives. The inclusion of the analyte into the chiral cavity of the cyclodextrin, along with interactions at the rim of the cavity, results in the differential retention of the enantiomers.

The choice of mobile phase composition is critical in optimizing the separation. Typically, a mixture of a nonpolar organic solvent, such as hexane, and a more polar alcohol, like isopropanol (B130326) or ethanol, is used. The alcohol component of the mobile phase can influence the interactions between the analyte and the CSP, thereby affecting the resolution.

Key parameters in the development of a chiral HPLC method include the selection of the appropriate CSP, the composition of the mobile phase, flow rate, and detection wavelength. The enantiomeric purity of a sample of this compound can be determined by calculating the peak area percentages of the two enantiomers in the chromatogram.

Table 1: Illustrative Chiral HPLC Parameters for the Enantioseparation of Tetralol Derivatives

| Parameter | Condition |

| Chiral Stationary Phase | Cyclodextrin-based (e.g., β-cyclodextrin) |

| Mobile Phase | n-Hexane / Isopropanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

This table presents typical starting conditions for the chiral separation of compounds structurally related to this compound. Method optimization is generally required.

Spectroscopic Methods for Stereochemical Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and stereochemistry of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable for the structural elucidation and determination of the absolute configuration of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

For the stereochemical analysis of this compound, chiral derivatizing agents or chiral solvating agents can be used in conjunction with NMR. These agents interact with the enantiomers to form diastereomeric complexes, which can then be distinguished by NMR due to their different magnetic environments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1,2,3,4-Tetrahydronaphthalen-2-ol

| ¹H-NMR | Predicted Chemical Shift (ppm) | ¹³C-NMR | Predicted Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 7.3 | Aromatic C-H | 125 - 130 |

| CH-OH | ~4.0 | Aromatic C-quat | 135 - 140 |

| CH₂ (benzylic) | 2.7 - 3.0 | C-OH | 65 - 70 |

| CH₂ | 1.8 - 2.2 | CH₂ (benzylic) | ~30 |

| OH | Variable | CH₂ | ~20-30 |

Note: These are predicted chemical shift ranges based on the analysis of structurally similar compounds. Actual values may vary depending on the solvent and other experimental conditions.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms.

For a chiral molecule like this compound, the analysis of anomalous dispersion effects in the diffraction data allows for the unambiguous assignment of the absolute configuration. The successful application of this technique requires the growth of a high-quality single crystal of the enantiomerically pure compound.

A study on two substituted 1,2,3,4-tetrahydronaphthalene (B1681288) derivatives revealed their crystallization in Sohncke space groups, P2₁2₁2₁ and P2₁, which are chiral space groups. nih.gov The determination of the absolute structure was based on anomalous dispersion effects. nih.gov This highlights the utility of X-ray crystallography in confirming the stereochemistry of this class of compounds.

Table 3: Representative Crystallographic Data for Substituted 1,2,3,4-Tetrahydronaphthalene Derivatives

| Parameter | Derivative 1 | Derivative 2 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁ |

| a (Å) | 10.1234 (2) | 10.9876 (3) |

| b (Å) | 12.3456 (3) | 15.4321 (4) |

| c (Å) | 25.6789 (5) | 11.2345 (3) |

| β (°) ** | 90 | 98.765 (2) |

| Volume (ų) ** | 3210.9 (1) | 1876.5 (1) |

Data extracted from a study on substituted 1,2,3,4-tetrahydronaphthalene derivatives and is presented here for illustrative purposes of the type of data obtained from X-ray crystallographic analysis. nih.gov

Applications of R 1,2,3,4 Tetrahydronaphthalen 2 Ol in Advanced Chemical Synthesis

Role as Chiral Building Blocks and Synthetic Intermediates

The enantiomerically pure nature of (R)-1,2,3,4-tetrahydronaphthalen-2-ol makes it a sought-after chiral building block. In organic synthesis, chiral building blocks are enantiomerically pure compounds that can be incorporated into a larger molecule without the need for a chiral separation step later in the synthesis. This approach is often more efficient than introducing chirality at a later stage.

The tetrahydronaphthalene framework provides a rigid scaffold that can be functionalized in various ways. The secondary alcohol group can be readily oxidized to a ketone or converted to other functional groups, such as amines or halides, with retention or inversion of stereochemistry. This versatility allows for the synthesis of a diverse range of chiral molecules.

As a synthetic intermediate, this compound is crucial in the preparation of more complex chiral structures. For instance, it can be a key fragment in the total synthesis of natural products or pharmaceutically active compounds where the specific stereochemistry imparted by the (R)-tetrahydronaphthalenol moiety is essential for biological activity.

Design and Application of Chiral Ligands in Asymmetric Catalysis

A significant application of this compound is in the field of asymmetric catalysis, where it serves as a precursor for the synthesis of chiral ligands. Chiral ligands are organic molecules that can coordinate to a metal center to form a chiral catalyst. These catalysts are capable of inducing stereoselectivity in a chemical reaction, leading to the preferential formation of one enantiomer over the other.

The hydroxyl group of this compound can be derivatized to introduce coordinating groups, such as phosphines, amines, or oxazolines, which are capable of binding to transition metals like rhodium, ruthenium, palladium, and iridium. The inherent chirality of the tetrahydronaphthalene backbone is transferred to the resulting metal complex, creating a chiral environment around the catalytically active metal center.

These chiral ligands have been successfully employed in a variety of asymmetric transformations, including:

Asymmetric Hydrogenation: The reduction of prochiral olefins, ketones, and imines to their corresponding chiral alkanes, alcohols, and amines with high enantioselectivity.

Asymmetric C-H Activation: The functionalization of C-H bonds in a stereoselective manner. nih.gov

Asymmetric Cycloaddition Reactions: The formation of chiral cyclic compounds through reactions like the Diels-Alder reaction.

The modular nature of ligands derived from this compound allows for systematic tuning of their steric and electronic properties to optimize catalyst performance for specific substrates and reactions.

Integration into Chiral Scaffolds for Materials Science and Supramolecular Chemistry

The well-defined three-dimensional structure of this compound makes it an attractive component for the construction of chiral scaffolds in materials science and supramolecular chemistry. Chiral scaffolds are ordered molecular frameworks that possess chirality, which can influence the properties and functionalities of the resulting materials.

In materials science , incorporating this chiral unit into polymers can lead to the formation of optically active polymers. mdpi.com These materials can exhibit unique chiroptical properties, such as circular dichroism and circularly polarized luminescence, which are valuable for applications in optical devices and sensors. The rigid tetrahydronaphthalene core can also impart desirable thermal and mechanical properties to the polymer backbone.

In supramolecular chemistry , this compound and its derivatives can be used as chiral building blocks for the self-assembly of complex supramolecular architectures. The specific stereochemistry of the molecule can direct the formation of chiral aggregates, such as helices, sheets, or cages, through non-covalent interactions like hydrogen bonding and van der Waals forces. These chiral supramolecular structures are of interest for applications in chiral recognition, enantioselective separation, and asymmetric catalysis.

Precursors for Complex Enantiomerically Pure Architectures

The utility of this compound extends to its role as a precursor for the synthesis of intricate and enantiomerically pure molecular architectures.

The tetrahydronaphthalene core of this compound provides a foundational framework for the construction of more complex polycyclic systems. Through multi-step synthetic sequences, the existing rings can be elaborated and fused with new ring systems to generate complex skeletons. For example, derivatization of the hydroxyl group and subsequent cyclization reactions can lead to the formation of nitrogen-containing heterocyclic structures like octahydrobenzo[h]isoquinolines. These structures are present in various biologically active alkaloids. Similarly, ring-opening and rearrangement strategies can be employed to access chiral octane (B31449) skeletons.

A notable application of this chiral building block is in the synthesis of tetrahydronaphthalene-fused spirooxindoles. nih.govnih.gov These are complex heterocyclic compounds that feature a spirocyclic junction between a tetrahydronaphthalene unit and an oxindole (B195798) ring system. The synthesis often involves a Michael-aldol cascade reaction between a 3-ylideneoxindole and a derivative of this compound. nih.gov The stereochemistry of the final spirooxindole is directly influenced by the chirality of the starting tetrahydronaphthalenol. These compounds have garnered significant interest due to their potential as dual inhibitors of MDM2 and CDK4, which are important targets in cancer therapy. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Feature |

| 3-Ylideneoxindole | 2-Methylbenzaldehyde derivative | Bifunctional tertiary amine | Chiral tetrahydronaphthalene-fused spirooxindole | Diastereodivergent synthesis controlled by protecting groups. nih.gov |

| 3-Ylideneoxindoles | 2-Methyl-3,5-dinitrobenzaldehyde | (1R,2R)-catalyst | Chiral tetrahydronaphthalene-fused spirooxindole | Michael-aldol cascade reaction. nih.gov |

The hydroxyl group of this compound can be readily converted into an amino group, providing access to chiral 2-amino-1,2,3,4-tetrahydronaphthalene and its derivatives. This transformation is typically achieved through a two-step process involving conversion of the alcohol to a suitable leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an azide (B81097) salt and subsequent reduction. Alternatively, a Mitsunobu reaction with a nitrogen nucleophile can be employed.

The resulting chiral amines are valuable intermediates in their own right. They can serve as chiral auxiliaries, be incorporated into pharmaceutically active molecules, or be used as precursors for the synthesis of other chiral ligands. For instance, these chiral amines have been utilized in the synthesis of ligands for asymmetric catalysis and as key components in the development of new bioactive compounds.

| Starting Material | Reagents | Product |

| This compound | 1. TsCl, Pyridine; 2. NaN3; 3. H2, Pd/C | (R)-1,2,3,4-tetrahydronaphthalen-2-amine |

| This compound | DEAD, PPh3, DPPA | (S)-2-azido-1,2,3,4-tetrahydronaphthalene |

Computational and Theoretical Investigations of R 1,2,3,4 Tetrahydronaphthalen 2 Ol Systems

Density Functional Theory (DFT) Studies

Density Functional Theory has served as a powerful tool to probe the electronic structure and energetic landscapes of reactions involving (R)-1,2,3,4-tetrahydronaphthalen-2-ol, offering a molecular-level understanding of its reactivity and chiral properties.

Elucidation of Reaction Mechanisms and Stereoselectivity

DFT calculations, often in a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework, have been pivotal in elucidating the mechanisms of reactions that produce this compound with high stereoselectivity. One notable study focused on the enantioselective hydroxylation of tetralin to form tetralol within a porphyrin-based molecular cage. This research utilized QM/MM calculations to map out the reaction profile for the R-enantioselective C–H hydroxylation.

The study revealed that the reaction proceeds with a significant preference for the (R)-enantiomer. The calculated energy barrier for the pro-R hydrogen abstraction was found to be lower than that for the pro-S hydrogen abstraction, leading to a high enantiomeric excess. Specifically, the difference in energy barriers results in a calculated R/S ratio of 159:1 at room temperature.

Table 1: Calculated Energy Barriers for Tetralin Hydroxylation

| Energy Barrier (kcal/mol) | |

|---|---|

| Pro-R H-abstraction | Lower Barrier |

| Pro-S H-abstraction | 7.81 |

This table is based on data from a QM/MM study and illustrates the energetic preference for the formation of the (R)-enantiomer.

These computational findings underscore the role of the catalytic environment, in this case, a molecular cage, in directing the stereochemical outcome of the reaction. The local electric field within the cage was identified as a key factor in modulating the enantioselectivity.

Analysis of Chirality Aspects in Molecular Structures

While specific DFT studies solely dedicated to analyzing the chirality aspects of the isolated this compound molecule are not extensively documented in the provided search results, the principles of DFT are widely applied to understand the structural basis of chirality. Such analyses typically involve the calculation of chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra, which are highly sensitive to the three-dimensional arrangement of atoms.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations offer a dynamic perspective on the behavior of this compound, revealing how it interacts with its environment over time. These simulations are crucial for understanding phenomena such as solvation and enzyme-substrate interactions.

Investigation of Enzyme-Substrate Interactions and Catalytic Activity

MD simulations are a cornerstone in the study of enzyme-substrate interactions, providing a detailed picture of the binding process and the conformational changes that lead to catalysis. For this compound, these simulations can be used to understand how it binds to the active site of an enzyme and the specific interactions that govern its recognition and transformation.

The computational investigation of the porphyrin-based molecular cage, which acts as an enzyme mimic, provides a clear example of how MD simulations can be used to study catalytic activity. The simulations revealed strong π-π stacking interactions between the porphyrin and the phenyl rings of the cage, which stabilize the active complex. The binding of the tetralin substrate within this stabilized complex was also a key aspect of the simulation, ensuring its proximity and correct orientation for the hydroxylation reaction.

Table 2: Key Interactions in the Simulated Catalytic System

| Interaction Type | Stabilizing Effect | |

|---|---|---|

| Porphyrin - Cage | π-π stacking | Stabilizes the active oxidant |

| Substrate - Cage | Non-covalent interactions | Orients the substrate for selective hydroxylation |

This table summarizes the crucial interactions identified through MD simulations that contribute to the catalytic efficiency and stereoselectivity of the model system.

These simulations, by providing a dynamic view of the enzyme-substrate complex, complement the static picture offered by DFT calculations of the reaction mechanism. They are essential for a comprehensive understanding of how the catalytic environment facilitates the selective formation of this compound.

Future Directions and Emerging Research Areas for R 1,2,3,4 Tetrahydronaphthalen 2 Ol

Development of Novel Catalytic Systems for Enhanced Enantioselectivity

The asymmetric synthesis of (R)-1,2,3,4-tetrahydronaphthalen-2-ol and related chiral compounds heavily relies on the use of effective catalysts to control the stereochemical outcome of reactions. A significant area of ongoing research is the design and application of novel catalytic systems that offer superior enantioselectivity, broader substrate scope, and improved catalytic efficiency.

Recent advancements have seen the development of iridium-catalyzed asymmetric hydrogenation protocols for the synthesis of chiral tetrahydroquinoxalines, a class of compounds structurally related to tetrahydronaphthalenes. nih.gov Notably, these systems can selectively produce either enantiomer by simply changing the reaction solvent, achieving high yields and excellent enantioselectivities (up to 98% ee). nih.gov This solvent-controlled enantioselectivity represents a significant step forward in simplifying the synthesis of specific stereoisomers. nih.gov

Furthermore, the use of chiral secondary amine catalysts in combination with metal co-catalysts has proven effective in the asymmetric synthesis of various natural products. mdpi.com For instance, the combination of a specific catalyst with Cu(OTf)2 has been used to achieve excellent enantioselectivity (94% ee) in the synthesis of sesquiterpenes. mdpi.com Such multicomponent catalytic systems offer a versatile platform for constructing complex chiral molecules.

The exploration of N-heterocyclic carbenes (NHCs) as organocatalysts also presents a promising avenue. NHC-catalyzed cascade reactions have been successfully employed for the enantioselective synthesis of tetra-substituted tetralines, demonstrating the potential of these catalysts in constructing the core structure of this compound with high stereocontrol. scite.ai

| Catalyst System | Key Features | Achieved Enantioselectivity |

| Iridium-based catalysts | Solvent-controlled enantioselectivity | Up to 98% ee |

| Chiral secondary amines with metal co-catalysts | Versatile for complex molecule synthesis | Up to 94% ee |

| N-heterocyclic carbenes (NHCs) | Effective for cascade reactions | High stereocontrol |

Advanced Integration of Continuous-Flow and Microreactor Technologies

Continuous-flow chemistry and microreactor technologies are revolutionizing chemical synthesis by offering enhanced control over reaction parameters, improved safety, and greater efficiency compared to traditional batch processes. nih.govbeilstein-journals.orgresearchgate.net The application of these technologies to the synthesis of this compound holds significant promise for scalable and sustainable production.

Flow chemistry enables precise control over reaction time, temperature, and mixing, which is crucial for optimizing enantioselective reactions. durham.ac.uk The small reaction volumes in microreactors allow for rapid screening of reaction conditions and catalysts, accelerating the development of new synthetic routes. researchgate.netdurham.ac.uk For instance, the synthesis of the potent δ-opioid receptor agonist, a complex molecule, was successfully achieved using a continuous flow process with in-line analysis, demonstrating the power of this technology for producing pharmaceutically relevant compounds. durham.ac.uk

| Technology | Advantages in Synthesis |

| Continuous-Flow Chemistry | Precise control over reaction parameters, improved safety, scalability. nih.govbeilstein-journals.org |

| Microreactors | Rapid optimization of reaction conditions, efficient screening of catalysts. researchgate.netdurham.ac.uk |

| Integrated Systems | Telescoped reactions, in-line purification, reduced waste. durham.ac.uk |

Interdisciplinary Research in Chiral Chemistry and Materials Science

The convergence of chiral chemistry and materials science is opening up new frontiers in asymmetric synthesis. The development of novel chiral materials, such as crystalline sponges and metal-organic frameworks (MOFs), offers exciting possibilities for the separation of enantiomers and the creation of highly selective catalytic systems.

The crystal structures of substituted 1,2,3,4-tetrahydronaphthalenes have been elucidated, providing valuable insights into their three-dimensional conformations. nih.gov This structural information is crucial for understanding the interactions between chiral molecules and for the rational design of chiral selectors and catalysts.

Future research in this area could focus on the development of chiral stationary phases for chromatography based on novel materials, enabling more efficient separation of (R)- and (S)-1,2,3,4-tetrahydronaphthalen-2-ol. Furthermore, the encapsulation of chiral catalysts within porous materials could lead to highly reusable and stable catalytic systems with enhanced enantioselectivity.

Bioengineering and Enzyme Evolution for Customized Synthesis

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. The fields of bioengineering and enzyme evolution are poised to play a pivotal role in the customized synthesis of this compound and other chiral compounds.

Chemo-enzymatic approaches have already been successfully employed for the enantioselective synthesis of natural trinorsesquiterpene tetralones. nih.gov These methods utilize enzymes like baker's yeast and lipases to achieve high stereoisomeric purity. nih.gov For example, the NADPH-dependent tetrahydroxynaphthalene reductase (T4HNR) from Magnaporthe grisea has been used for the biomimetic synthesis of (R)-GTRI-02 through the stereoselective reduction of a precursor molecule. nih.gov

Directed evolution and protein engineering techniques can be used to tailor the activity and selectivity of enzymes for specific substrates and reactions. This allows for the creation of "designer enzymes" that can catalyze the synthesis of this compound with near-perfect enantioselectivity. The integration of biocatalytic steps into continuous-flow microfluidic reactors further enhances the efficiency and scalability of these processes.

| Biocatalytic Approach | Key Advantages |

| Chemo-enzymatic Synthesis | High stereoselectivity, mild reaction conditions. nih.gov |

| Biomimetic Synthesis | Utilizes naturally occurring enzymes for specific transformations. nih.gov |

| Directed Evolution | Creation of customized enzymes with enhanced activity and selectivity. |

| Biocatalysis in Flow Reactors | Increased efficiency and scalability of enzymatic reactions. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.